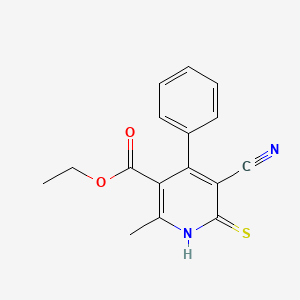![molecular formula C12H13N3O3S B5716294 ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'Methoxyfenozide' and belongs to the class of insecticides. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C.
Mécanisme D'action
The mechanism of action of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the inhibition of chitin synthesis in insects. Chitin is a vital component of the insect exoskeleton, and its disruption leads to the inability of insects to molt, resulting in their death.
Biochemical and Physiological Effects:
Studies have shown that Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate does not have any significant effects on mammalian cells or on the environment. However, it has been found to be toxic to aquatic organisms and should be used with caution in areas near water bodies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments include its effectiveness against a wide range of insect pests, its low toxicity to mammals, and its ease of synthesis. However, its limitations include its toxicity to aquatic organisms and the need for caution while handling the compound.
Orientations Futures
There are several future directions for the use of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate in scientific research. These include:
1. Developing new formulations of the compound that are more effective against specific insect pests.
2. Studying the potential use of the compound in agriculture to reduce the use of chemical pesticides.
3. Investigating the mechanism of action of the compound in more detail to identify new targets for insect control.
4. Developing new methods for the synthesis of the compound that are more efficient and environmentally friendly.
Conclusion:
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has shown significant potential in the field of scientific research. Its effectiveness against a wide range of insect pests, low toxicity to mammals, and ease of synthesis make it a promising candidate for use in insect control. However, its toxicity to aquatic organisms and the need for caution while handling the compound should be taken into consideration. Further research is needed to explore the full potential of this compound in various applications.
Méthodes De Synthèse
The synthesis of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the reaction between 3-methoxybenzoyl chloride and thiourea in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Applications De Recherche Scientifique
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential use as an insecticide. It has been found to be effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Hemiptera. The compound works by disrupting the molting process of insects, leading to their death.
Propriétés
IUPAC Name |
ethyl N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-12(16)13-11-15-14-10(19-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWPJJSDDCRDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)
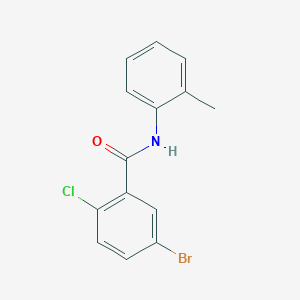
![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)
![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)
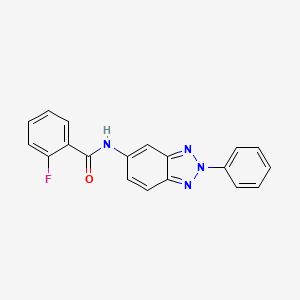
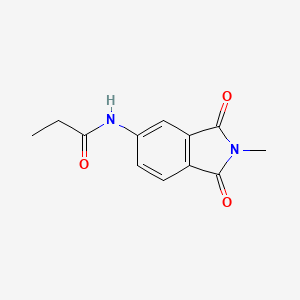
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
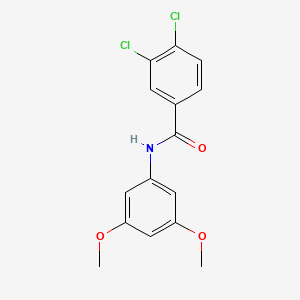
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)

